Cas no 91433-17-9 (Licoflavone B)

Licoflavone B structure
Licoflavone B structure
Nome del prodotto:Licoflavone B
Numero CAS:91433-17-9
MF:C25H26O4
MW:390.471547603607
CID:2081133
PubChem ID:11349817

Licoflavone B Proprietà chimiche e fisiche

Nomi e identificatori

    • 4',7-Dihydroxy-3',6-diprenylflavone
    • Licoflavone B
    • prenyllicoflavone A
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • LMPK12110029
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)
    • F82177
    • 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • HY-N4184
    • MS-26508
    • CHEMBL3125437
    • 91433-17-9
    • BDBM50496210
    • AKOS037515340
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
    • UNII-VMN9VGP9XJ
    • VMN9VGP9XJ
    • CS-0032377
    • 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
    • CHEBI:186362
    • 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • DA-64962
    • Inchi: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
    • Chiave InChI: GLDVIKFETPAZNV-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1

Proprietà calcolate

  • Massa esatta: 390.183109g/mol
  • Carica superficiale: 0
  • XLogP3: 6.3
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 390.183109g/mol
  • Massa monoisotopica: 390.183109g/mol
  • Superficie polare topologica: 66.8Ų
  • Conta atomi pesanti: 29
  • Complessità: 681
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 390.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.191±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (8.2E-4 g/L) (25 ºC),

Licoflavone B Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BP4007-10mg
Licoflavone B
91433-17-9 98%
10mg
$165 2023-09-19
eNovation Chemicals LLC
Y1253673-10mg
Licoflavone B
91433-17-9 99%
10mg
$1005 2024-06-05
MedChemExpress
HY-N4184-5mg
Licoflavone B
91433-17-9 99.91%
5mg
¥3360 2024-04-16
Biosynth
RDA43317-5 mg
Licoflavone B
91433-17-9
5mg
$356.60 2023-01-02
eNovation Chemicals LLC
Y1253673-5mg
Licoflavone B
91433-17-9 99%
5mg
$630 2024-06-05
1PlusChem
1P01N7E9-5mg
Licoflavone B
91433-17-9 99%
5mg
$409.00 2024-04-20
Chengdu Biopurify Phytochemicals Ltd
BP4007-20mg
Licoflavone B
91433-17-9 98%
20mg
$296 2023-09-19
TargetMol Chemicals
TN1860-25mg
Licoflavone B
91433-17-9 99.76%
25mg
¥ 6380 2024-07-20
TargetMol Chemicals
TN1860-10 mg
Licoflavone B
91433-17-9 99.76%
10mg
¥ 5,097 2023-07-11
MedChemExpress
HY-N4184-1mg
Licoflavone B
91433-17-9 99.91%
1mg
¥1280 2024-04-16

Licoflavone B Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
2.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
4.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
3.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water
5.1 Reagents: Lithium diisopropylamide ,  Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation
Lee, Sungeun; et al, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Licoflavone B Raw materials

Licoflavone B Preparation Products

Licoflavone B Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91433-17-9)Licoflavone B
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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:91433-17-9)Licoflavone B
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